4-tert-Butoxybenzoic Acid
CAS No.: 13205-47-5
Cat. No.: VC20977273
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13205-47-5 |
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Molecular Formula | C11H14O3 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 4-[(2-methylpropan-2-yl)oxy]benzoic acid |
Standard InChI | InChI=1S/C11H14O3/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) |
Standard InChI Key | WHTBQELRENWGTE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC1=CC=C(C=C1)C(=O)O |
Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Identity and Properties
4-tert-Butylbenzoic Acid (PTBBA) is an organic compound comprising a benzoic acid with a tert-butyl group at the para position. This arrangement grants the molecule distinctive chemical properties that make it valuable across multiple industries and applications.
Basic Identification
Parameter | Information |
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IUPAC Name | 4-tert-Butylbenzoic acid |
CAS Registry Number | 98-73-7 |
Molecular Formula | C₁₁H₁₄O₂ |
Molecular Weight | 178.23 g/mol |
IUPAC Standard InChIKey | KDVYCTOWXSLNNI-UHFFFAOYSA-N |
Synonyms | Benzoic acid, 4-(1,1-dimethylethyl)-; p-tert-Butylbenzoic acid; TBBA; 4-(1,1-Dimethylethyl)benzoic acid |
Physical and Chemical Properties
The compound presents as a white to off-white crystalline solid with specific physicochemical characteristics that determine its behavior in various applications and environments.
Property | Value |
---|---|
Appearance | White to off-white powder or crystal |
Density | 1.045 g/cm³ (30°C) |
Bulk Density | 340 kg/m³ |
Melting Point | 162-168°C (various sources give slightly different ranges) |
Boiling Point | 280°C (with decomposition) |
Flash Point | 180°C (356°F) |
pH Value | 3.9 (H₂O, 20°C, saturated solution) |
Refractive Index | 1.5201 |
Solubility | 12.6 g/l, practically insoluble in water |
Vapor Pressure | <0.01 hPa (20°C) |
Ignition Temperature | >510°C |
Synthesis and Production Methods
The industrial production of 4-tert-Butylbenzoic acid typically involves oxidation processes, with various patented methods optimizing yield and purity.
Standard Synthesis Route
The primary production method involves the oxidation of p-tert-butyltoluene with air. This conversion process transforms the methyl group of toluene into a carboxylic acid while preserving the tert-butyl substituent .
Patent-Protected Synthesis Methods
Several patented approaches to synthesizing 4-tert-Butylbenzoic acid have been developed. One notable method described in Chinese patent CN102617335B involves:
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Adding p-tert-butyltoluene and catalysts containing cobalt compounds and bromine compounds
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Conducting the reaction under controlled temperature and pressure conditions
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Post-reaction processing to separate and purify the final product
These patented methods often focus on optimizing reaction conditions to increase yield while minimizing waste products and environmental impact.
Industrial Applications
4-tert-Butylbenzoic acid serves as a versatile compound with applications spanning multiple industries due to its structural features and chemical reactivity.
Polymer and Plastics Industry
The compound plays a significant role in polymer chemistry and plastics manufacturing:
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Used as an intermediate in the synthesis of plasticizers, enhancing flexibility and durability of plastics
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Functions as a thermal stabilizer in PVC formulations
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Serves as a chain stop agent in resin production, controlling polymer chain length
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Contributes to the production of alkyd resins used in paints and coatings
Protective Treatments and Additives
Beyond polymer applications, 4-tert-Butylbenzoic acid provides protective functions in various formulations:
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Acts as a corrosion inhibitor in cooling fluids and metalworking treatments
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Serves as a precursor in the synthesis of UV stabilizers that protect materials from ultraviolet radiation damage
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Functions as a modifying agent in alkyd resins, improving adhesion, hardness, and environmental resistance
Biochemical and Research Applications
Research into the biochemical activities of 4-tert-Butylbenzoic acid has revealed several potential mechanisms of action that contribute to both its industrial utility and toxicological profile.
Enzyme Inhibition Properties
In biochemical research, 4-tert-Butylbenzoic acid has been identified as a potent yeast sirtuin (Sir2p) inhibitor. This property makes it valuable for studying sirtuin-related cellular processes and potentially for developing compounds that target sirtuin-mediated pathways .
Analytical Chemistry Applications
The compound serves as a reference standard in various analytical chemistry procedures:
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Used in liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) methods for environmental water analysis
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Employed as a standard in infrared spectroscopy and other analytical techniques
Reproductive and Testicular Toxicity
Perhaps the most significant toxicological finding is the compound's effect on the reproductive system:
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Causes hypospermatogenesis of testes in all animals treated with the compound in experimental studies
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Reduces mean number of sperm per testis by approximately 21%
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Decreases testes weight in dose-dependent manner
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Classified as Reproductive Toxicity Category 1B under regulatory frameworks
Repeated Exposure Effects
Prolonged or repeated exposure leads to specific organ toxicity:
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Causes damage to organs through repeated exposure (STOT RE 1)
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In 90-day feeding studies with rats, effects included:
Environmental Toxicity
The compound also presents environmental concerns:
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Classified as Aquatic Chronic Toxicity Category 2
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Toxic to aquatic life with long-lasting effects
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Requires specific disposal procedures to minimize environmental impact
Regulatory Status and Classification
Due to its toxicological profile, 4-tert-Butylbenzoic acid is subject to various regulatory controls and classification schemes globally.
Hazard Classification
Under the Globally Harmonized System (GHS) and similar frameworks, the compound carries specific hazard classifications:
Regulatory Listings
The compound appears on several authoritative regulatory lists:
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EC Annex VI CMRs - Category 1B (Carcinogenic, Mutagenic, or toxic to Reproduction)
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Required to be reported if used as a fragrance or flavor ingredient
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Subject to registration requirements under REACH in the European Union
Recent Research Developments
Scientific investigation continues to expand understanding of 4-tert-Butylbenzoic acid's properties, applications, and effects.
Analytical Method Development
Researchers have developed refined analytical methods for detecting and quantifying 4-tert-Butylbenzoic acid in various matrices:
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Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) for water samples
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Infrared spectroscopy techniques for identification and purity assessment
Mechanism of Reproductive Toxicity
Ongoing research aims to better understand the molecular mechanisms behind the observed reproductive toxicity of the compound, potentially informing safer alternatives for industrial applications where 4-tert-Butylbenzoic acid is currently used.
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